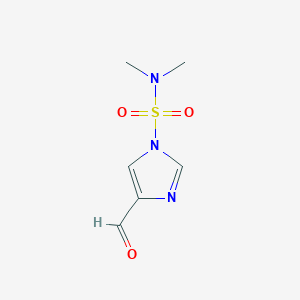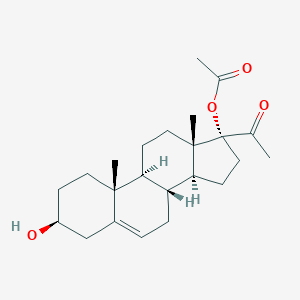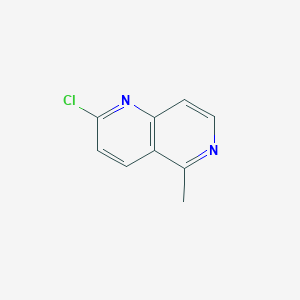![molecular formula C26H26ClNO4S2 B131831 3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester CAS No. 120385-96-8](/img/structure/B131831.png)
3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester, is a complex organic molecule that appears to be a derivative of propanoic acid with additional functional groups and structural complexity. This compound is not directly mentioned in the provided papers, but the synthesis and structural analysis of similar compounds are discussed.
Synthesis Analysis
The synthesis of complex organic molecules often involves regiospecific reactions, where the functional groups are added to specific locations on the base molecule. Paper discusses the synthesis of a pyrazole derivative with chlorophenyl and methoxyphenyl groups. The synthesis is regiospecific, but the identification of the regioisomer was challenging and required single-crystal X-ray analysis for unambiguous structure determination. This suggests that the synthesis of the compound may also involve regiospecific reactions and could require advanced techniques for structure verification.
Molecular Structure Analysis
The molecular structure of organic compounds can be determined using single-crystal X-ray analysis, as mentioned in paper . This technique was crucial for identifying the correct regioisomer of the synthesized compound. The compound featured unique molecules in the crystal structure, with differences in conformation between the methoxybenzene and pyrazole rings. For the compound , a similar approach would likely be necessary to elucidate its molecular structure, given its complexity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of complex esters can be facilitated by specific solvents and reaction promoters. Paper describes the synthesis of a dimethylamino phenyl derivative using hexafluoroisopropanol (HFIP) as a solvent and reaction promoter. The reaction was metal and additive-free, which indicates that the synthesis of the compound might also benefit from the use of specialized solvents or promoters to achieve good yields without the need for metal catalysts or additional reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. While the papers provided do not directly discuss the properties of the compound , they do provide insights into how such properties might be analyzed. For instance, the crystal packing in paper makes use of weak C-H...A interactions, which could be relevant when considering the physical properties such as solubility and melting point. The chemical properties, such as reactivity and stability, would be influenced by the presence of functional groups like the thioester and quinoline rings in the compound .
Aplicaciones Científicas De Investigación
Overview of Related Compounds and Their Applications
The detailed scientific research applications of "3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester" specifically could not be found. However, insights into related chemical compounds and their applications in scientific research suggest areas where this compound might hold potential. These insights are drawn from the broader literature on compounds with structural similarities or related functional groups, emphasizing their roles in various scientific domains.
Protective Effects in Neurodegenerative Diseases : Compounds like caffeic acid and its derivatives have been scrutinized for their anti-Alzheimer's therapeutic potential, highlighting profound effects in the brain including protection from toxicity induced by various agents or experimental models of Alzheimer's disease (AD). This includes global antioxidant effects and specific anti-inflammatory mechanisms in the brain alongside processes of β-amyloid formation, aggregation, and neurotoxicity targets (Habtemariam, 2017).
Synthetic Utilities in Organic Chemistry : Research into the synthetic methodologies for creating complex molecules from simpler precursors, such as o-phenylenediamines, highlights the route to synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines. This reflects the compound's potential utility in generating key intermediates for pharmaceuticals and materials science (Ibrahim, 2011).
Liquid Crystal Research : Methylene-linked liquid crystal dimers, exhibiting novel nematic phases, underline the importance of structural design in materials science for developing advanced display technologies and optical devices. The study of methylene-linked dimers contributes to the understanding of liquid crystal behaviors, offering insights into the design of new materials with tailored properties (Henderson & Imrie, 2011).
Food Safety and Packaging : Investigations into phthalate esters, utilized as plasticizers in food processing and packaging, emphasize the compound's potential relevance in studies concerning the migration of chemical additives from packaging into food, affecting food safety and human health (Haji Harunarashid et al., 2017).
Environmental Toxicology : Research on environmental pollutants, such as DDT and DDE, and their role as endocrine disruptors in humans and wildlife, could relate to the broader context of studying the environmental impact and toxicology of complex organic compounds, including the one . This involves understanding their bioaccumulation, metabolism, and effects on the reproductive and immune systems (Burgos-Aceves et al., 2021).
Safety And Hazards
There are no publicly available reports on the safety information and toxicological properties of this compound. When handling and processing this compound, appropriate safety measures should be taken, including wearing suitable protective gloves, eye protection, and a respirator mask. Ensure that operations are carried out in a well-ventilated environment. If inhaled, ingested, or in contact with skin, seek medical attention immediately .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO4S2/c1-31-24(29)12-14-33-26(34-15-13-25(30)32-2)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODRIEDIPRVYFV-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

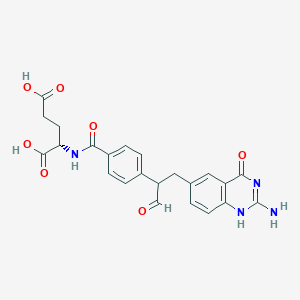
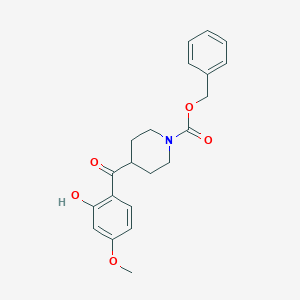
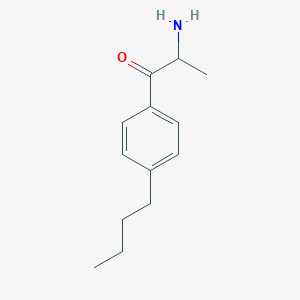
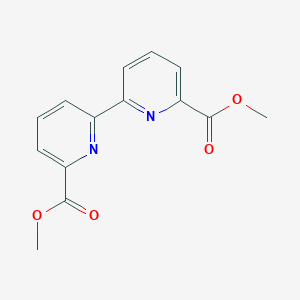
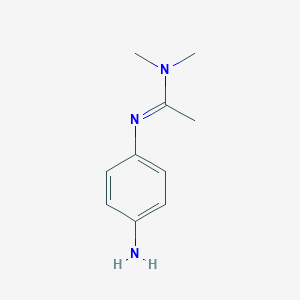
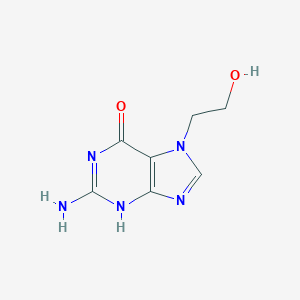
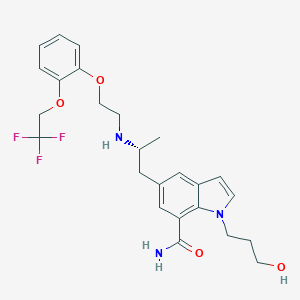
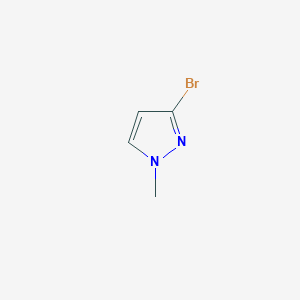
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
